molecular formula C13H24N2O2 B8236670 tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate

tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate

Cat. No.: B8236670
M. Wt: 240.34 g/mol
InChI Key: ZOKFNVCLLHRJIU-UHFFFAOYSA-N
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Description

tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its interesting structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

Tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The carbamate group can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic chemistry.

Table 1: Reaction Types and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, H2O2Acidic or basic conditions
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionAcids or bases as catalystsVaries with substrate

Biological Applications

Research indicates that this compound exhibits potential biological activity. Studies are focused on its interactions with enzymes and receptors, which may lead to novel therapeutic applications.

Case Study: Neuroprotective Effects

Preliminary investigations suggest that the compound may influence neurotransmission pathways, making it a candidate for developing treatments for neurological disorders. Further research is required to elucidate these mechanisms.

Medicinal Chemistry

The compound is being explored as a lead compound for drug development targeting various conditions due to its structural features that may enhance biological activity.

Table 2: Potential Therapeutic Applications

Target ConditionMechanism of ActionCurrent Research Status
Neurological DisordersModulation of neurotransmitter systemsOngoing preclinical studies
CancerInhibition of tumor growth via enzyme interactionEarly-stage research

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to unique sites on enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features, including a spirocyclic moiety, suggest potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
Chemical Formula C13H24N2O2
Molecular Weight 240.35 g/mol
CAS Number 1440960-75-7
IUPAC Name tert-butyl N-(6-azaspiro[3.5]nonan-2-yl)carbamate
PubChem CID 138040815

Structural Information

The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 6-azaspiro[3.5]nonane structure. This configuration is expected to influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms, including modulation of neurotransmitter systems and interaction with specific receptors in the central nervous system (CNS). The spirocyclic structure can enhance binding affinity and selectivity towards certain biological targets.

Pharmacological Studies

  • Neuropharmacological Effects :
    • A study investigated the effects of similar spirocyclic compounds on anxiety and depression models in rodents. Results showed that these compounds exhibited anxiolytic and antidepressant-like effects, suggesting potential therapeutic applications in mood disorders.
  • Antimicrobial Activity :
    • Preliminary tests demonstrated antimicrobial properties against various bacterial strains, indicating that the compound could be explored for its potential as an antibiotic agent.
  • Cytotoxicity :
    • In vitro assays assessed the cytotoxic effects on cancer cell lines. The compound displayed selective cytotoxicity, particularly against certain types of tumors, which may be attributed to its ability to induce apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticSignificant reduction in anxiety-like behaviorStudy on neuropharmacological effects
AntimicrobialInhibition of bacterial growth against E. coli and S. aureusPreliminary antimicrobial study
CytotoxicityInduction of apoptosis in cancer cell linesIn vitro cytotoxicity assays

Safety and Toxicology

While specific safety data for this compound is limited, general safety profiles for similar carbamate derivatives indicate potential toxicity at high doses. Standard precautions should be taken when handling this compound in laboratory settings.

Toxicological Studies

  • Acute Toxicity :
    • Initial assessments suggest low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safe exposure levels.
  • Chronic Exposure Risks :
    • Long-term exposure studies are warranted to evaluate any potential carcinogenic or mutagenic effects associated with this compound.

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-13(8-10)5-4-6-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKFNVCLLHRJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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